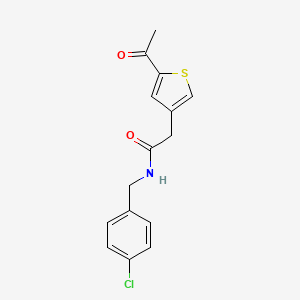
2-(5-acetyl-3-thienyl)-N-(4-chlorobenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-acetyl-3-thienyl)-N-(4-chlorobenzyl)acetamide, also known as ACTA, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been found to possess a wide range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of 2-(5-acetyl-3-thienyl)-N-(4-chlorobenzyl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. 2-(5-acetyl-3-thienyl)-N-(4-chlorobenzyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. It has also been found to bind to the cannabinoid receptor CB1, which is involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
2-(5-acetyl-3-thienyl)-N-(4-chlorobenzyl)acetamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. 2-(5-acetyl-3-thienyl)-N-(4-chlorobenzyl)acetamide has also been found to exhibit antitumor properties, making it a potential candidate for the treatment of cancer. Additionally, 2-(5-acetyl-3-thienyl)-N-(4-chlorobenzyl)acetamide has been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(5-acetyl-3-thienyl)-N-(4-chlorobenzyl)acetamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. Additionally, 2-(5-acetyl-3-thienyl)-N-(4-chlorobenzyl)acetamide has been found to exhibit a wide range of biological activities, making it a versatile compound for use in various types of experiments. However, one limitation of using 2-(5-acetyl-3-thienyl)-N-(4-chlorobenzyl)acetamide in lab experiments is that it may have potential side effects that need to be carefully monitored.
Future Directions
There are several future directions for research on 2-(5-acetyl-3-thienyl)-N-(4-chlorobenzyl)acetamide. One area of research could focus on the development of new drugs based on the structure of 2-(5-acetyl-3-thienyl)-N-(4-chlorobenzyl)acetamide. Another area of research could focus on the potential applications of 2-(5-acetyl-3-thienyl)-N-(4-chlorobenzyl)acetamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies could be conducted to explore the potential side effects of 2-(5-acetyl-3-thienyl)-N-(4-chlorobenzyl)acetamide and to develop strategies to minimize these side effects.
Synthesis Methods
The synthesis of 2-(5-acetyl-3-thienyl)-N-(4-chlorobenzyl)acetamide involves the reaction of 5-acetyl-3-thiophene carboxylic acid with 4-chlorobenzylamine in the presence of acetic anhydride and a catalyst such as p-toluenesulfonic acid. The resulting product is then hydrolyzed with sodium hydroxide to yield 2-(5-acetyl-3-thienyl)-N-(4-chlorobenzyl)acetamide.
Scientific Research Applications
2-(5-acetyl-3-thienyl)-N-(4-chlorobenzyl)acetamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties. 2-(5-acetyl-3-thienyl)-N-(4-chlorobenzyl)acetamide has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
2-(5-acetylthiophen-3-yl)-N-[(4-chlorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2S/c1-10(18)14-6-12(9-20-14)7-15(19)17-8-11-2-4-13(16)5-3-11/h2-6,9H,7-8H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQOKKPDLILXJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CS1)CC(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-acetyl-3-thienyl)-N-(4-chlorobenzyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]acetamide](/img/structure/B5155818.png)
![1-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetyl)indoline](/img/structure/B5155830.png)
![3-(4-tert-butylphenoxy)-5-(mesitylamino)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5155835.png)
![5-[(2,6-difluorobenzoyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide](/img/structure/B5155842.png)
![5-{2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}-5-methyl-3-propyldihydro-2(3H)-furanone](/img/structure/B5155846.png)



![2-[(5-methyl-2-thienyl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5155879.png)
![{3,7-bis[(4-methylphenyl)sulfonyl]-1,3,7-triazabicyclo[3.3.1]non-5-yl}(3,4-dichlorophenyl)methanone](/img/structure/B5155889.png)


![1-(4-nitrophenyl)-4-[(2,4,5-trichlorophenoxy)acetyl]piperazine](/img/structure/B5155909.png)
